Adrafinil

Descripción general

Descripción

Adrafinil es un compuesto sintético que fue desarrollado inicialmente en Francia por los Laboratorios Louis Lafon en la década de 1970. Es conocido por sus propiedades de promoción de la vigilia y se utiliza principalmente para combatir la somnolencia excesiva y la falta de atención, particularmente en pacientes de edad avanzada. This compound es un profármaco, lo que significa que se metaboliza en el cuerpo para producir un compuesto activo, modafinilo, que ejerce efectos farmacológicos similares .

Métodos De Preparación

Adrafinil se puede sintetizar a través de un proceso químico de varios pasos. La síntesis generalmente implica los siguientes pasos:

Preparación de benzhidrol: El benzhidrol se prepara a partir de benzofenona mediante una reacción de reducción.

Formación de bromuro de difenilmetilo: El benzhidrol se convierte entonces en bromuro de difenilmetilo utilizando ácido bromhídrico.

Reacción con tiourea: El bromuro de difenilmetilo reacciona con tiourea para formar la sal de isotiouronio correspondiente.

Formación de this compound: La sal de isotiouronio se hace reaccionar entonces con cloroacetamida para producir this compound.

Análisis De Reacciones Químicas

1.1. Benzhydryl-Thioacetic Acid Formation

The foundational step involves synthesizing benzhydryl-thioacetic acid (BTA), a critical intermediate. Two primary methods are reported:

-

Method 1 : Diphenylmethane-thiol reacts with chloroacetic acid and NaOH in aqueous solution. This forms BTA after acidification with HCl .

-

Method 2 : Benzhydryl bromide reacts with sodium thiolacetate in aqueous acetone, yielding BTA directly .

Key Reagents :

-

Diphenylmethane-thiol (or benzhydryl bromide)

-

Chloroacetic acid

-

NaOH

-

HCl (for acidification)

Reaction Conditions :

1.2. Esterification and Acylation

BTA undergoes esterification and acylation to form ethyl benzhydryl-thioacetate:

-

Esterification : BTA reacts with ethanol and H₂SO₄ to form the ethyl ester .

-

Acyl Chloride Formation : The ester is converted to an acid chloride using thionyl chloride .

-

Ammonia Reaction : The acid chloride reacts with ammonia to form the amide intermediate .

Key Reagents :

-

Ethanol, H₂SO₄

-

Thionyl chloride

-

Ammonia

1.3. Oxidation to this compound

The amide intermediate is oxidized to this compound using hydrogen peroxide (H₂O₂) in acetic acid:

Metabolites :

2.1. Catalytic Coupling (Patent CN104610108A)

A palladium-catalyzed coupling method uses:

-

Reagents :

-

2-(Phenylmethylthio)acetic acid

-

Bromobenzene

-

Silver trifluoromethanesulfonate

-

Organic ligands (e.g., L1)

-

-

Conditions :

3.1. Chromatographic Identification

-

LC-ESI-MS : Separates this compound, modafinil, and modafinil acid with retention times of 4.0, 4.1, and 3.8 minutes, respectively .

-

GC/MS : Monitors m/z 167, 165, and 152 ions for derivatized this compound .

Table 1: Chromatographic Data

| Compound | Retention Time (min) | Key Ions (m/z) |

|---|---|---|

| Modafinil Acid | 3.8 | 167, 165, 152 |

| This compound | 4.0 | 167, 165, 152 |

| Modafinil | 4.1 | 167, 165, 152 |

3.2. Purification

-

Recrystallization : Ethyl acetate/isopropyl alcohol (3:2 v/v) .

-

Solvent Extraction : Ethyl acetate washes followed by acidification .

Critical Reactions and Yield Data

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Adrafinil is widely recognized as a nootropic, a substance that enhances cognitive functions such as memory, focus, and alertness. It is particularly popular among students and professionals seeking to improve productivity.

- Mechanism of Action : this compound is metabolized in the liver to modafinil, which influences neurotransmitter levels, particularly dopamine and norepinephrine. This modulation enhances alertness and cognitive performance without the jittery side effects commonly associated with traditional stimulants like amphetamines .

- Case Study : A study involving healthy adults demonstrated that this compound significantly improved attention and working memory tasks compared to a placebo group. Participants reported increased motivation and decreased fatigue during cognitive tasks .

Treatment of Sleep Disorders

This compound is primarily used in the management of sleep disorders such as narcolepsy and excessive daytime sleepiness (EDS).

- Clinical Application : As a wakefulness-promoting agent, this compound is effective in treating narcolepsy by helping patients maintain alertness throughout the day. It offers an alternative to traditional stimulants with potentially fewer side effects .

- Research Findings : A clinical trial indicated that patients with narcolepsy experienced significant reductions in sleepiness after administering this compound over several weeks. The study noted improvements in daily functioning and quality of life .

Neurotransmitter Research

This compound serves as a valuable tool in neuroscience research focused on understanding brain chemistry.

- Neurotransmitter Effects : Studies have shown that this compound influences dopamine levels, which are critical for mood regulation and cognitive function. This makes it a subject of interest for research on various neuropsychiatric disorders .

- Data Table: Effects on Neurotransmitters

| Study | Neurotransmitter Measured | Effect of this compound |

|---|---|---|

| Study A | Dopamine | Increased levels |

| Study B | Norepinephrine | Enhanced release |

| Study C | Serotonin | No significant change |

Pharmaceutical Development

This compound is being explored as a lead compound in developing new medications aimed at enhancing wakefulness.

- Comparative Studies : Research comparing this compound to other wakefulness-promoting agents has shown its potential for fewer side effects, making it an attractive candidate for future pharmaceutical developments .

- Case Study : A recent investigation evaluated the efficacy of this compound against traditional stimulants in patients with EDS. Results indicated that this compound provided comparable benefits with a more favorable safety profile .

Sports Performance

Some athletes use this compound to enhance endurance and focus during training sessions and competitions.

- Regulatory Considerations : While this compound may improve physical performance, its use is subject to regulations by sports governing bodies due to its stimulant properties .

- Research Insights : A study on athletes revealed that those who used this compound reported improved focus and reduced perceived exertion during endurance activities compared to non-users .

Mecanismo De Acción

Adrafinil ejerce sus efectos al ser metabolizado en el hígado para producir modafinilo. El modafinilo luego estimula la liberación de orexina, un neuropéptido que promueve la vigilia, la excitación y la vigilancia. Esta acción se logra activando las neuronas productoras de orexina en el hipotálamo. Además, se cree que this compound y modafinil mejoran la liberación de dopamina y norepinefrina, contribuyendo aún más a sus efectos de promoción de la vigilia .

Comparación Con Compuestos Similares

Adrafinil a menudo se compara con modafinilo, ya que ambos compuestos comparten efectos farmacológicos similares. Existen algunas diferencias clave:

Modafinilo: Modafinilo es el metabolito activo de this compound y tiene un inicio de acción más inmediato. También es más potente y requiere dosis más pequeñas para lograr los mismos efectos.

Armodafinilo: Armodafinilo es otro compuesto relacionado que es una forma enantiopura de modafinilo, lo que significa que contiene solo uno de los dos enantiómeros de modafinilo. Se considera más potente que modafinilo.

Fluorenol: Fluorenol es un compuesto estructuralmente similar que también tiene propiedades de promoción de la vigilia, pero se utiliza con menos frecuencia

This compound es único porque es un profármaco, que requiere conversión metabólica a modafinilo para ejercer sus efectos. Esto da como resultado un inicio de acción más lento en comparación con modafinilo, pero ofrece la ventaja de estar disponible como suplemento de venta libre en algunos países .

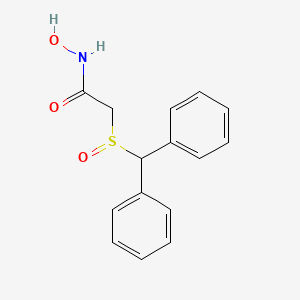

Propiedades

Número CAS |

827603-96-3 |

|---|---|

Fórmula molecular |

C15H15NO3S |

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m0/s1 |

Clave InChI |

CGNMLOKEMNBUAI-FQEVSTJZSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |

SMILES isomérico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)NO |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |

Apariencia |

Solid powder |

Key on ui other cas no. |

63547-13-7 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

adrafinil adrafinyl benzhydrylsulfinylacetohydroxamic acid CRL 40028 CRL-40028 Olmifon |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.